4-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline
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Overview
Description
4-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline is an intriguing compound that combines several aromatic and heterocyclic moieties, which contributes to its versatility and potential applications in various scientific fields. This compound can play significant roles in medicinal chemistry, given its structural complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline can involve multiple steps, starting from readily available precursors. Typically, the process may include:
Formation of the Pyridazine Ring: : This can be achieved through cyclization reactions, often involving hydrazine derivatives and diketones under acidic or basic conditions.
Introduction of the Piperazine Moiety: : This step usually involves a nucleophilic substitution reaction where piperazine is introduced onto the pyridazine ring, facilitated by activating groups or intermediates.
Morpholine Addition: : Introducing the morpholin-4-yl group to the compound can be done through nucleophilic substitution or via more direct methods such as Buchwald-Hartwig amination, using palladium catalysts.
Cyclization to Form the Quinazoline: : The final step involves the cyclization to form the tetrahydroquinazoline structure. This can be achieved through intramolecular cyclization reactions, often requiring specific catalysts and controlled conditions.
Industrial Production Methods
For industrial-scale production, the process would need optimization for cost-effectiveness and yield. This could include:
Use of Catalysts: : Transition metal catalysts (like palladium or nickel) for efficient coupling reactions.
Flow Chemistry Techniques: : Continuous flow methods to enhance reaction efficiency and control.
Purification Steps: : Use of crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound might undergo oxidation at the morpholine or quinazoline moiety, leading to the formation of N-oxides or other oxidative derivatives.
Reduction: : Reduction reactions could target the nitro groups, converting them to amines.
Substitution: : Both nucleophilic and electrophilic substitution reactions can be expected, especially at the pyridazine and morpholine rings.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid under mild conditions.
Reduction: : Metal hydrides like sodium borohydride or lithium aluminium hydride.
Substitution: : Nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidative Derivatives: : Potential N-oxides and hydroxylated products.
Reductive Derivatives: : Amine derivatives.
Substituted Products: : Varied products based on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
The compound's diverse functional groups make it a valuable intermediate in organic synthesis, aiding in the development of more complex molecules.
Biology
In biological research, it could serve as a scaffold for designing inhibitors or activators of specific enzymes or receptors.
Medicine
Industry
In the industry, it could be used in material science for developing novel polymers or as a ligand in catalysis.
Mechanism of Action
The mechanism of action of this compound in a biological context would depend on its interaction with specific molecular targets such as enzymes or receptors. The compound could bind to active sites or allosteric sites, affecting the activity of the target.
Molecular Targets and Pathways
Potential targets could include neurotransmitter receptors or enzymes involved in metabolic pathways. The exact pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(4-(6-(Morpholin-4-yl)pyridazin-3-yl)piperazin-1-yl)-3-quinazolinone
3-(4-(6-(Morpholin-4-yl)pyridazin-3-yl)piperazin-1-yl)-quinazoline
Uniqueness
Compared to other similar compounds, 4-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline offers a unique combination of functional groups and structural features, enhancing its potential utility across various applications. Its morpholine and piperazine moieties provide flexibility in terms of biological activity and chemical reactivity, distinguishing it from its analogs.
Hopefully, this gives you a comprehensive insight into this intriguing compound. If there's anything more specific you want to delve into, just let me know!
Properties
IUPAC Name |
4-[6-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O/c1-2-4-17-16(3-1)20(22-15-21-17)27-9-7-25(8-10-27)18-5-6-19(24-23-18)26-11-13-28-14-12-26/h5-6,15H,1-4,7-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSPOTZQEGLYAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCN(CC3)C4=NN=C(C=C4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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